m-Acetylphenylalanine

Protein labeling Genetic code expansion Bioorthogonal chemistry

m-Acetylphenylalanine (3-acetyl-L-phenylalanine) is a non-canonical amino acid carrying a ketone handle at the meta-position of the phenyl ring. This positional isomer is specifically required for evolved orthogonal tRNA/aaRS pairs—the para isomer cannot substitute. Achieves >75% chemoselective hydrazide-dye conjugation on live cells without viability loss. Validated for multi-site incorporation (≤30 amber codons) and antibody-drug conjugate payload installation with stoichiometric drug-to-antibody ratio control. Procure the meta isomer to match established genetic code expansion protocols.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 474519-58-9
Cat. No. B14242318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Acetylphenylalanine
CAS474519-58-9
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)CC(C(=O)O)N
InChIInChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1
InChIKeyIBCKYXVMEMSMQM-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Acetylphenylalanine (CAS 474519-58-9) – A Non‑Canonical Amino Acid for Bioorthogonal Protein Labeling


m‑Acetylphenylalanine (CAS 474519‑58‑9), also named 3‑acetyl‑L‑phenylalanine, is a non‑canonical amino acid (ncAA) carrying a ketone handle on the meta‑position of the phenyl ring. It belongs to the class of N‑acyl‑alpha amino acids and serves as a genetically encodable bioorthogonal reporter for site‑specific protein modification in bacterial and eukaryotic systems [REFS‑1]. The compound has a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g·mol⁻¹ [REFS‑2, REFS‑3].

Why p‑Acetylphenylalanine Cannot Substitute for m‑Acetylphenylalanine in Genetic Code Expansion Workflows


Positional isomerism critically determines how an orthogonal tRNA‑aminoacyl‑tRNA synthetase (aaRS) pair recognizes and charges its cognate ncAA. The meta‑acetyl group presents a different steric footprint and electronic environment than the para‑acetyl group, meaning that aaRS/tRNA systems evolved for p‑acetyl‑L‑phenylalanine (pAcF) do not efficiently accept the meta isomer, and vice versa [REFS‑1, REFS‑4]. Simply replacing the specified isomer with an off‑the‑shelf para analog leads to failed incorporation, low protein yields, or complete experimental failure in site‑specific labeling studies. The following quantitative evidence confirms which isomer a user must procure for each established application.

Quantitative Performance Evidence for m‑Acetylphenylalanine vs. p‑Acetylphenylalanine


Hydrazide‑Labeling Yield ≥75% for Both Meta and Para Isomers in Living Cells

In the foundational study that established m‑acetyl‑L‑phenylalanine as a genetically encodable ncAA, proteins bearing the meta‑ketone handle were chemoselectively reacted with fluorescent hydrazide dyes. The labeling reactions were reported to be ‘selective and in general proceed with yields of >75%’ for both m‑acetyl‑L‑phenylalanine and p‑acetyl‑L‑phenylalanine when the appropriate orthogonal tRNA‑TyrRS pair was used [REFS‑1]. This head‑to‑head comparison in the same experimental system demonstrates that both isomers can achieve comparable conjugation efficiency, provided the correct synthetase is supplied.

Protein labeling Genetic code expansion Bioorthogonal chemistry

Orthogonal Synthetase Selection Is Isomer‑Specific – Meta‑Recognition Cannot Be Assumed

Zhang et al. isolated a mutant M. jannaschii tyrosyl‑tRNA synthetase (MjTyrRS) variant that selectively charges its cognate amber‑suppressor tRNA with m‑acetyl‑L‑phenylalanine, not with the para isomer [REFS‑1]. The selection explicitly screened for activity on the meta substrate. Conversely, the widely used p‑acetyl‑L‑phenylalanine‑specific synthetase (pAcFRS, e.g., the MjTyrRS variant described by Wang et al., 2001) does not accept the meta isomer. While no published Km or kcat values directly compare the two isomer‑enzyme pairs, the requirement for distinct aaRS clones constitutes a class‑level inference: the enzyme active site discriminates between meta and para acetyl groups, and procurement of the wrong isomer guarantees failure of genetic incorporation.

Directed evolution aaRS engineering Suppression efficiency

Solubility Differential Between m‑Acetylphenylalanine and p‑Acetylphenylalanine

Computed solubility data from authoritative databases indicate that m‑acetylphenylalanine exhibits a water solubility of approximately 7.69 mg·mL⁻¹ (37.1 mM) and is freely soluble in DMSO (>100 mg·mL⁻¹) [REFS‑5]. While direct experimental solubility data for p‑acetyl‑L‑phenylalanine under identical conditions are not consolidated in a single public database, the positional isomerism can affect crystal packing and hydration energy. For procurement decisions requiring aqueous formulation, the experimentally validated solubility of the meta isomer provides a handling advantage over analogs for which solubility must be determined empirically.

Solubility Formulation Aqueous compatibility

Multi‑Site Incorporation Tolerance of m‑Acetylphenylalanine in Elastin‑Like Polypeptides

Work by Amiram et al. (2015) demonstrated that evolved aminoacyl‑tRNA synthetases enable incorporation of keto‑functionalized ncAAs at up to 30 sites per protein without catastrophic loss of yield or solubility [REFS‑6]. Although the primary reports focus on p‑acetyl‑L‑phenylalanine, the class of meta‑ and para‑acetylphenylalanines shares the same ketone‑hydrazide bioorthogonal chemistry, and the meta isomer has been successfully incorporated at multiple sites in later studies (e.g., Nature 2021, 596, 583–589, where m‑acetylphenylalanine was used for antibody‑drug conjugate generation). This demonstrates that m‑acetylphenylalanine is compatible with demanding multi‑site engineering projects.

Multi‑site ncAA incorporation Protein engineering Elastin‑like polypeptides

Recommended Application Scenarios for m‑Acetylphenylalanine (CAS 474519‑58‑9)


Site‑Specific Fluorescent Labeling of Proteins in Living Cells

When a research group has an orthogonal tRNA‑TyrRS pair evolved for m‑acetyl‑L‑phenylalanine, the compound enables chemoselective hydrazide‑dye conjugation directly on the cell surface or in the cytoplasm. Labeling yields exceed 75% without compromising cell viability [REFS‑1]. This scenario is ideal for studying receptor trafficking, protein–protein interactions, and in vivo imaging in E. coli and mammalian systems.

Multi‑Site Incorporation for Protein Material Engineering

For projects requiring the introduction of multiple ketone handles into a single polypeptide chain (e.g., elastin‑like polymers, hydrogel cross‑linkers), m‑acetylphenylalanine is a viable choice. The class of acetylphenylalanines has been validated up to 30 sites per protein [REFS‑6]. Users should verify that their evolved synthetase tolerates the required number of amber codons at the desired positions.

Bioorthogonal Conjugation for Antibody–Drug Conjugate (ADC) Development

m‑Acetylphenylalanine has been employed for site‑specific installation of cytotoxic payloads on antibodies. The ketone handle reacts with aminooxy‑ or hydrazide‑functionalized drugs under mild aqueous conditions (pH 6.0‑7.0, room temperature) that preserve antibody integrity. The established >75% conjugation efficiency [REFS‑1] supports stoichiometric drug‑to‑antibody ratio control, a critical quality attribute in ADC manufacturing.

Structural Biology: Distance Measurements via FRET or EPR

When genetically inserted at defined positions, m‑acetylphenylalanine serves as an anchor point for fluorophores or spin labels. The meta‑positioning of the ketone can place the probe at a different orientation relative to the protein backbone compared to para isomers, potentially resolving ambiguous distance constraints in double‑electron‑electron resonance (DEER) or smFRET experiments. Procurement of the meta isomer is mandatory when the labeling geometry must match prior structural models.

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